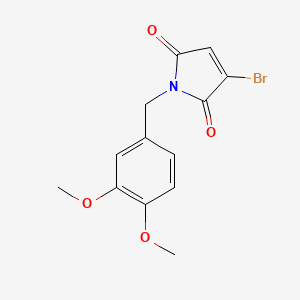

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione

Descripción general

Descripción

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione, also known as 3-BDBP, is a brominated pyrrole derivative that has been studied for its potential applications in scientific research. This compound has been used for its ability to interact with various biological systems and its potential to be used as a drug target. It has been studied for its ability to produce a range of biochemical and physiological effects, and its potential use in lab experiments.

Aplicaciones Científicas De Investigación

Luminescent Polymers

- Application: Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yield. They are soluble in common organic solvents and have distinct optical and electrochemical properties, making them suitable for applications in luminescent materials (Zhang & Tieke, 2008).

Inhibitors of Glycolic Acid Oxidase

- Application: Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, including those with large lipophilic substituents, serve as potent inhibitors of glycolic acid oxidase. Their applications are significant in biochemical studies and potential therapeutic interventions (Rooney et al., 1983).

Palladium-Catalyzed Carbonylative Cyclization

- Application: β-Bromo-α,β-unsaturated carboxylic acids undergo palladium-catalyzed carbonylative cyclization with 2,2-dimethylhydrazine to form 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process is important in organic synthesis and the development of new chemical compounds (Bae & Cho, 2014).

Phototransistors Based on Copolymers

- Application: Copolymers derived from pyrrolo[3,4-c]pyrrole-1,4-dione show promising properties for use in thin film phototransistors, with applications in electronics and optoelectronics (Ma et al., 2015).

Conjugated Polymers with Photoluminescence

- Application: Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units exhibit strong photoluminescence and higher photochemical stability. These polymers are applicable in electronic devices due to their good solubility and processability (Beyerlein & Tieke, 2000).

Solubility and Solvent Effects

- Application: The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents and its temperature-dependent behavior are essential for pharmaceutical and chemical processes (Li et al., 2019).

Spiro Heterocyclization

- Application: The reaction of substituted dihydro-1H-pyrrole2,3-diones with enols leads to the formation of spiro compounds with potential in organic synthesis and medicinal chemistry (Racheva & Maslivets, 2007).

Synthesis and Anti-Inflammatory Potential

- Application: 1H-pyrrole-2,5-dione derivatives show promise as anti-inflammatory and antimicrobial agents, with significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cell cultures (Paprocka et al., 2022).

Corrosion Inhibition

- Application: 1H-pyrrole-2,5-dione derivatives serve as efficient inhibitors for carbon steel corrosion in hydrochloric acid, which is vital in industrial applications to prevent material degradation (Zarrouk et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures are known to interact with various cellular components

Mode of Action

It’s known that brominated compounds often participate in free radical reactions, nucleophilic substitutions, and oxidations . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Brominated compounds are known to interfere with various natural cycles and reactions

Pharmacokinetics

The properties of similar brominated compounds suggest that they may have unique pharmacokinetic profiles .

Result of Action

Brominated compounds are known to cause various changes at the molecular and cellular levels

Action Environment

It’s known that environmental conditions can significantly impact the behavior of brominated compounds .

Propiedades

IUPAC Name |

3-bromo-1-[(3,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-18-10-4-3-8(5-11(10)19-2)7-15-12(16)6-9(14)13(15)17/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTRLOWLLUTKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)C=C(C2=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)